molecular formula C14H19N3O2S B2696990 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 2034326-63-9

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2696990
CAS No.: 2034326-63-9
M. Wt: 293.39
InChI Key: QZJQUEYDHJNNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a phenyl group at the 4-position. The pyrazole ring is connected via an ethyl linker to a propane sulfonamide moiety.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-10-20(18,19)16-8-9-17-12-14(11-15-17)13-6-4-3-5-7-13/h3-7,11-12,16H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJQUEYDHJNNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves the formation of the pyrazole ring followed by the introduction of the phenyl group and the sulfonamide moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the ethyl chain using sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. For example:

Reaction TypeReagents/ConditionsProductsReferences
Sulfonamide oxidationH₂O₂, KMnO₄ (acidic/neutral)Sulfonic acid derivatives

In related trifluoromethylated sulfonamides, oxidation of the sulfonamide group produces sulfonic acids, which are stabilized by electron-withdrawing substituents. Similarly, benzenesulfonamide derivatives have been oxidized to sulfonic acids using H₂O₂ in aqueous acidic media .

Reduction Reactions

The sulfonamide moiety can be reduced to secondary amines:

Reaction TypeReagents/ConditionsProductsReferences
Sulfonamide reductionLiAlH₄, NaBH₄ (THF, 0–5°C)N-substituted amines

Reduction of sulfonamides to amines is critical in modifying pharmacological properties. For instance, LiAlH₄ reduces sulfonamides to amines in tetrahydrofuran (THF) at low temperatures, as demonstrated in pyrazole-sulfonamide analogs .

Pyrazole Ring Substitution

Electrophilic substitution occurs at the pyrazole ring’s C-3 and C-5 positions due to aromatic electron density distribution:

Reaction TypeReagents/ConditionsProductsReferences
HalogenationCl₂/FeCl₃, Br₂/AlBr₃3- or 5-halopyrazole derivatives
AlkylationR-X (alkyl halides), K₂CO₃, DMFN-alkylated pyrazoles

For example, pyrazole derivatives undergo bromination with Br₂/AlBr₃ to yield 3-bromo-4-phenylpyrazole intermediates . Alkylation with propargyl bromide in DMF forms ethynyl-substituted analogs .

Sulfonamide Nitrogen Substitution

The sulfonamide nitrogen participates in nucleophilic substitution:

Reaction TypeReagents/ConditionsProductsReferences
AcylationAcCl, (CH₃CO)₂O, pyridineN-acylsulfonamides
Urea formationPhenyl chloroformate, aminesSulfonamide-urea hybrids

In patented protocols, sulfonamide nitrogen reacts with phenyl chloroformate to form carbamates, which further react with amines to yield urea derivatives .

Coupling Reactions

The ethyl linker and pyrazole ring enable cross-coupling reactions:

Reaction TypeReagents/ConditionsProductsReferences
Sonogashira couplingPd(PPh₃)₄, CuI, alkyne, DMF/Et₃NAlkynylated pyrazole derivatives
Suzuki-MiyauraPd(dba)₂, aryl boronic acidsBiaryl-functionalized compounds

For instance, 4-phenylpyrazole derivatives undergo Sonogashira coupling with terminal alkynes to form carbon-carbon bonds at the pyrazole ring . Suzuki-Miyaura reactions with aryl boronic acids yield biaryl systems .

Hydrolysis and Functional Group Interconversion

The propane sulfonamide chain can undergo hydrolysis:

Reaction TypeReagents/ConditionsProductsReferences
Acidic hydrolysisHCl (6M), refluxSulfonic acids
Basic hydrolysisNaOH (aq), 60–80°CSodium sulfonate salts

Hydrolysis of sulfonamides under acidic or basic conditions produces sulfonic acids or their salts, respectively . These reactions are pivotal for modifying solubility and bioavailability.

Coordination Chemistry

The pyrazole nitrogen and sulfonamide oxygen act as ligands for metal ions:

Reaction TypeReagents/ConditionsProductsReferences
Metal complexationCu²⁺, Fe³⁺, Zn²⁺ (methanol, RT)Transition metal complexes

Pyrazole-sulfonamide derivatives form stable complexes with transition metals, as shown in antileishmanial studies where metal coordination enhanced bioactivity .

Thermal Degradation

Controlled pyrolysis reveals stability limits:

Reaction TypeConditionsProductsReferences
Thermal decomposition200–300°C (N₂ atmosphere)SO₂, NH₃, and aromatic fragments

Thermogravimetric analysis (TGA) of related sulfonamides shows decomposition above 200°C, releasing SO₂ and NH₃ gases.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
Research has indicated that sulfonamide derivatives, including those related to N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, exhibit significant antihypertensive effects. A study demonstrated that specific sulfonamide compounds could lower perfusion pressure and coronary resistance in isolated rat heart models. The data suggested that these compounds might interact with calcium channels, influencing cardiovascular function (Takenaka et al., 1982; Kanda et al., 2001) .

Table 1: Antihypertensive Effects of Sulfonamide Derivatives

Compound NameEffect on Perfusion Pressure (mm Hg)Study Reference
4-(2-aminoethyl)-benzenesulfonamideDecreased significantlyTakenaka et al., 1982
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamideModerate decreaseKanda et al., 2001
4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamideMinimal effectFigueroa-Valverde et al., 2010

Antimicrobial Activity

Antimicrobial Screening
The compound has also been evaluated for its antimicrobial properties. A study synthesized a series of pyrazole derivatives and assessed their antibacterial activities against various pathogens. Results indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development (Shao et al., 2012; Kim et al., 2016) .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)Study Reference
This compoundStaphylococcus aureus15Shao et al., 2012
N-(4-methylphenyl)-pyrazoleEscherichia coli12Kim et al., 2016
N-(3-chlorophenyl)-pyrazolePseudomonas aeruginosa18Grześk et al., 2017

Synthesis and Structural Studies

The synthesis of this compound involves multicomponent reactions that facilitate the formation of complex structures with potential bioactivity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives, enhancing its availability for research purposes (PMC6151840; PMC9331265) .

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The pyrazole ring and sulfonamide group play a significant role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be identified through shared motifs such as sulfonamide groups, pyrazole rings, or ethyl linkers. Below is a comparison with a structurally related compound from the evidence:

Compound from :

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring.
  • Substituents :
    • Fluorine atoms at multiple positions.
    • Sulfonamide replaced by a benzamide group.
    • Additional isopropyl and fluorophenyl groups.
  • Molecular Weight : 589.1 g/mol (M+1) .
  • Melting Point : 175–178°C .

Key Structural Differences:

Feature Target Compound Patent Compound (Example 53)
Core Heterocycle Simple 1H-pyrazole Fused pyrazolo[3,4-d]pyrimidine-chromenone
Sulfonamide/Benzamide Propane-1-sulfonamide 2-fluoro-N-isopropylbenzamide
Fluorine Substituents Absent Multiple fluorophenyl and fluoro groups
Molecular Complexity Low (C₁₄H₁₇N₃O₂S) High (C₃₀H₂₃F₃N₅O₄)

The target compound’s simplicity may confer advantages in synthetic accessibility and metabolic stability, while the patent compound’s complexity likely enhances target binding affinity (e.g., kinase inhibition) .

Target Compound:

  • Synthesis Pathway: Likely involves alkylation of 4-phenyl-1H-pyrazole with 2-chloroethyl propane sulfonamide or a Mitsunobu reaction. No specific details are provided in the evidence.
  • Predicted Properties : Lower molecular weight (~307 g/mol) compared to the patent compound, suggesting better solubility but reduced target specificity.

Patent Compound (Example 53):

  • Synthesis: Utilizes Suzuki-Miyaura coupling with a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) .
  • Physicochemical Data : Higher melting point (175–178°C) due to rigidity from fused rings and fluorine substituents .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological screening, and pharmacological implications of this compound, supported by various studies and findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by sulfonamide formation. The general structure can be represented as follows:

N 2 4 phenyl 1H pyrazol 1 yl ethyl propane 1 sulfonamide\text{N 2 4 phenyl 1H pyrazol 1 yl ethyl propane 1 sulfonamide}

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. The results indicated that many compounds showed effective inhibition zones against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDZone of Inhibition (mm)MIC (µg/mL)
10a2562.5
10b3031.25
10c20125
Control35 (Streptomycin)15.62

These findings suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy, making it a promising candidate for further development in infectious disease treatments.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds similar to this compound have been shown to inhibit key cancer pathways, including those involving BRAF(V600E) and EGFR .

In particular, studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Mechanistic studies revealed that these compounds might operate through cell cycle arrest and apoptosis induction, independent of p53 status .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
10dHCT-11610
10eMCF-715
ControlDoxorubicin5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the phenyl group at the 4-position of the pyrazole ring has been linked to enhanced activity against various pathogens and cancer cells .

Key SAR Findings:

  • Substitution Effects: Electron-donating groups at specific positions can increase antimicrobial potency.
  • Chain Length: The ethyl linker appears optimal for maintaining bioactivity while minimizing toxicity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy: A study involving a new class of pyrazole derivatives demonstrated strong activity against resistant bacterial strains, suggesting a viable alternative for treating infections caused by multi-drug resistant organisms .
  • Cancer Treatment: Research on pyrazole-based compounds has shown promising results in inhibiting tumor growth in xenograft models, indicating a potential pathway for drug development targeting specific cancers .

Q & A

How can I optimize the multi-step synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide to improve yield and purity?

Basic Research Question
The synthesis involves sequential reactions, including coupling, sulfonamide formation, and purification. Key steps include:

  • Reagent Selection : Use lithium bis(trimethylsilyl)amide (LiHMDS) for deprotonation in THF at low temperatures (−78°C) to minimize side reactions .
  • Sulfonylation : React intermediates with 2,2,2-trifluoroethanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization from isopropanol to isolate the final compound .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive reactions to completion .

What advanced techniques are recommended for structural characterization of this sulfonamide derivative?

Basic Research Question
Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure high-resolution data (≤1.0 Å) to resolve electron density maps for the pyrazole and sulfonamide moieties .
  • NMR Analysis : Assign protons using 2D experiments (COSY, HSQC). The ethyl linker (N-CH2-CH2-SO2) typically shows splitting patterns at δ 3.5–4.0 ppm (CH2-SO2) and δ 4.2–4.5 ppm (N-CH2) .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular weight (e.g., [M+H]+ m/z 346.1324 for C14H16N3O2S) .

How can structure-activity relationship (SAR) studies be designed to enhance the compound’s kinase inhibitory activity?

Advanced Research Question
SAR strategies focus on modifying the pyrazole core and sulfonamide substituents:

  • Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., CF3 at position 3) to enhance binding affinity to kinase ATP pockets, as seen in COX-2 inhibitors like celecoxib .
  • Sulfonamide Variants : Replace propane-1-sulfonamide with cyclopropane or branched alkyl chains to improve metabolic stability .
  • Biological Assays : Test analogs in in vitro kinase assays (e.g., Janus kinase JAK1/2) and compare IC50 values. Use molecular docking (AutoDock Vina) to predict binding modes .
  • Data Interpretation : Correlate substituent polarity (logP) with cellular permeability using Caco-2 monolayer assays .

What methodologies address discrepancies in in vivo pharmacokinetic (PK) data for sulfonamide-based therapeutics?

Advanced Research Question
PK inconsistencies often arise from species-specific metabolism or formulation issues:

  • Metabolic Profiling : Use LC-MS/MS to identify major metabolites in plasma (e.g., hydroxylation at the pyrazole ring or sulfonamide oxidation) .
  • Half-Life Optimization : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in rodent studies to reduce clearance rates .
  • Formulation Adjustments : Test bioavailability enhancements via nanocrystal dispersion or lipid-based carriers .

How should contradictory biological activity data be resolved when evaluating this compound in different cancer models?

Advanced Research Question
Contradictions may stem from assay variability or cellular context:

  • Standardized Assays : Use the NCI-60 cell line panel to compare growth inhibition across diverse cancer types (e.g., breast vs. prostate) .
  • Mechanistic Studies : Perform Western blotting for downstream targets (e.g., phosphorylated STAT3 in JAK-STAT pathways) to confirm on-target effects .
  • Resistance Models : Evaluate activity in enzalutamide-resistant prostate cancer cells by modulating androgen receptor splice variants .
  • Data Normalization : Include positive controls (e.g., vemurafenib for BRAF inhibition) to calibrate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.